![molecular formula C27H28N4O4S B2934125 4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide CAS No. 451465-29-5](/img/structure/B2934125.png)
4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide” is a chemical substance with the molecular formula C27H28N4O4S and a molecular weight of 504.611. It is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions. It would be best to refer to scientific literature or consult with a chemist for detailed synthesis procedures.Molecular Structure Analysis
The molecular structure of a compound can provide valuable information about its properties and potential applications. However, I couldn’t find specific information on the molecular structure of this compound. For a detailed analysis, it would be necessary to perform computational chemistry studies or X-ray crystallography.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions can depend on many factors, including the presence of other substances, temperature, pressure, and more. For detailed information, it would be necessary to refer to scientific literature or conduct laboratory experiments.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and potential uses. However, I couldn’t find specific information on the physical and chemical properties of this compound. These properties can be determined through laboratory testing or computational chemistry studies.Scientific Research Applications
Synthesis and Chemical Transformations
Research has been conducted on the synthesis and chemical transformations of compounds structurally related to quinazolinones and furan derivatives. For instance, studies have explored the synthesis of 3-substituted furans through directed lithiation and palladium-catalyzed coupling, showcasing methods to introduce functional groups into the furan ring, which is a structural component similar to the furan moiety in the compound of interest (Ennis & Gilchrist, 1990). Additionally, research on the synthesis and transformations of quinazolinone derivatives, including those with sulfanyl substituents, highlights the versatility and reactivity of these frameworks for generating bioactive molecules (Aleqsanyan & Hambardzumyan, 2021).
Biological Activity
Quinazolinone derivatives have been extensively studied for their potential antimicrobial activities. For example, new quinazolines synthesized for antimicrobial testing showed promise against various bacterial and fungal strains, suggesting that modifications on the quinazolinone core can enhance biological activity (Desai, Shihora, & Moradia, 2007). Another area of interest is the investigation of quinazolinone analogues for antitumor activity. The design and synthesis of novel 3-benzyl-4(3H)quinazolinone analogues have demonstrated significant in vitro antitumor potential, indicating the therapeutic relevance of quinazolinone modifications (Al-Suwaidan et al., 2016).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies, such as FT-IR, FT-Raman, and molecular docking analysis of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, provide insights into the interaction mechanisms and potential biological targets of quinazolinone derivatives. These studies help in understanding how structural features of quinazolinones influence their binding affinity and biological activities, paving the way for rational drug design (El-Azab et al., 2016).
Safety And Hazards
This compound is intended for research use only and is not intended for human or veterinary use1. It’s important to handle all chemicals with appropriate safety precautions. For specific safety and hazard information, it would be necessary to refer to the compound’s Material Safety Data Sheet (MSDS) or consult with a safety officer.
Future Directions
The future directions for research on this compound could include studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and safety profile. However, without specific information on the current state of research on this compound, it’s difficult to predict specific future directions.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a detailed analysis, it would be necessary to conduct a thorough literature review and consult with experts in the field.
properties
IUPAC Name |
4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S/c1-2-19-11-13-20(14-12-19)29-25(33)18-36-27-30-23-9-4-3-8-22(23)26(34)31(27)15-5-10-24(32)28-17-21-7-6-16-35-21/h3-4,6-9,11-14,16H,2,5,10,15,17-18H2,1H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVIMLOTFCUZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate](/img/structure/B2934043.png)
![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934044.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)
![N,N-diethyl-2-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2934048.png)



![N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B2934058.png)
![2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B2934059.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2934062.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2934064.png)